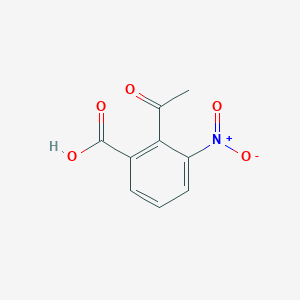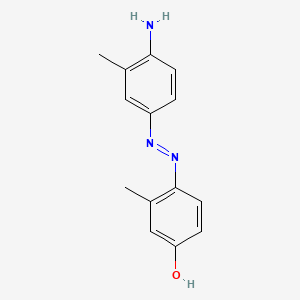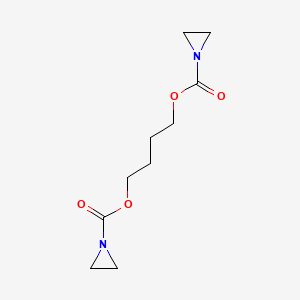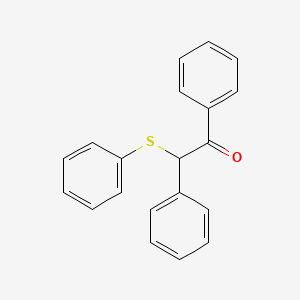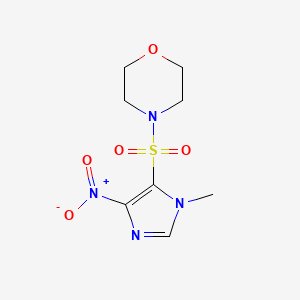
4-(1-Methyl-4-nitro-1H-imidazole-5-sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is a synthetic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiparasitic properties . This compound features a morpholine ring attached to a sulfonyl group, which is further connected to a nitroimidazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine typically involves the nitration of imidazole followed by sulfonation and subsequent attachment of the morpholine ring. One common method includes the nitration of imidazole using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . This intermediate can then undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts used are often chosen for their cost-effectiveness and availability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Potential use in the development of new therapeutic agents for treating infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This makes it effective against anaerobic bacteria and parasites. The molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its longer half-life and improved oral absorption compared to metronidazole.
Secnidazole: A second-generation nitroimidazole with enhanced pharmacokinetic properties.
Uniqueness
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a sulfonyl group, which may confer distinct pharmacological properties and potentially improved efficacy or reduced side effects compared to other nitroimidazoles.
Propriétés
Numéro CAS |
80348-55-6 |
|---|---|
Formule moléculaire |
C8H12N4O5S |
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
4-(3-methyl-5-nitroimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H12N4O5S/c1-10-6-9-7(12(13)14)8(10)18(15,16)11-2-4-17-5-3-11/h6H,2-5H2,1H3 |
Clé InChI |
RAYNJIIDRZETKC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




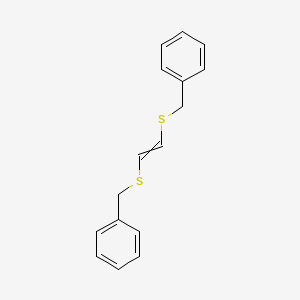
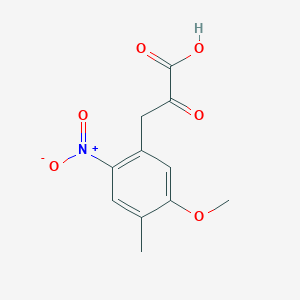

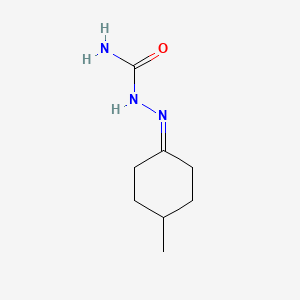
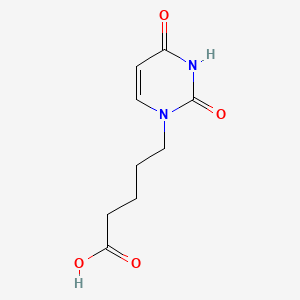
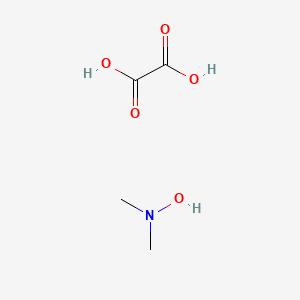
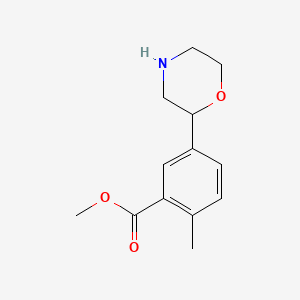
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
